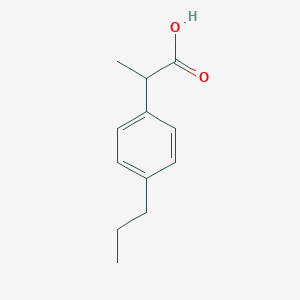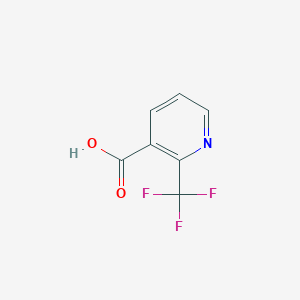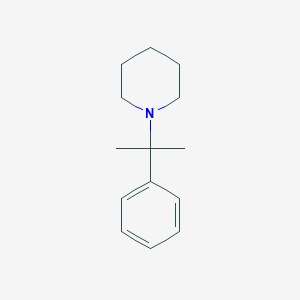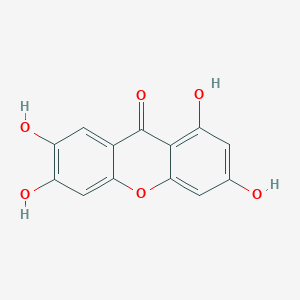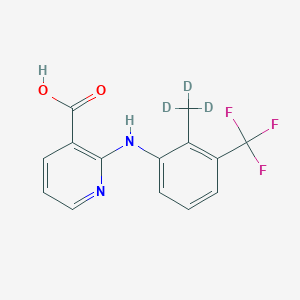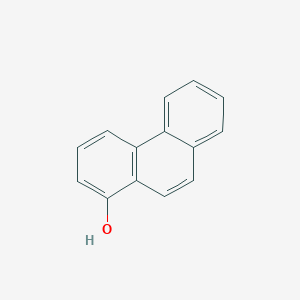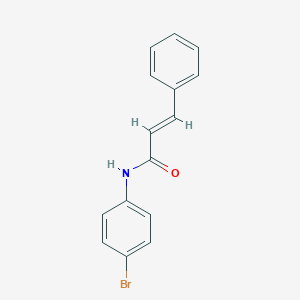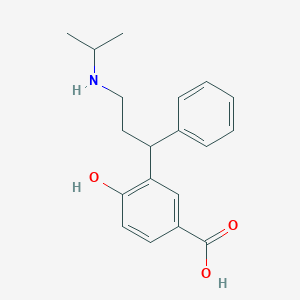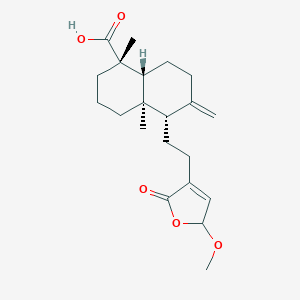
15-Methoxypinusolidsäure
Übersicht
Beschreibung
Prenylamine lactate is a small molecule drug that functions as a voltage-dependent calcium channel blocker. It was initially used for the treatment of angina pectoris but was later withdrawn from the market due to concerns about cardiac arrhythmias . The compound is known for its ability to modulate calcium channels, which play a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Prenylaminlactat wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung zum Studium von Kalziumkanalblockern verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Kalziumhomöostase.
Medizin: Erfolgt eine Untersuchung auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Kalziumkanalblocker und verwandter Pharmazeutika eingesetzt .
5. Wirkmechanismus
Prenylaminlactat übt seine Wirkungen aus, indem es spannungsabhängige Kalziumkanäle blockiert und so den Kalziumeinstrom in Zellen reduziert. Diese Wirkung führt zu einer Abnahme des intrazellulären Kalziumspiegels, was wiederum verschiedene zelluläre Prozesse wie Muskelkontraktion und Neurotransmitterfreisetzung beeinflusst. Die Verbindung erschöpft auch die Myokard-Katecholamin-Speicher, was zu ihren therapeutischen Wirkungen beiträgt .
Ähnliche Verbindungen:
Verapamil: Ein weiterer Kalziumkanalblocker, der zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt wird.
Diltiazem: Ein Kalziumkanalblocker mit ähnlichen therapeutischen Anwendungen.
Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker, der bei Bluthochdruck und Angina eingesetzt wird .
Einzigartigkeit: Prenylaminlactat ist einzigartig in seinem dualen Wirkmechanismus, der die Kalziumkanalblockade mit der Katecholamin-Erschöpfung kombiniert. Diese Doppelfunktion unterscheidet es von anderen Kalziumkanalblockern, die sich in erster Linie auf die Hemmung von Kalziumkanälen konzentrieren .
Wirkmechanismus
Target of Action
15-Methoxypinusolidic acid (15-MPA) is a diterpenoid compound isolated from Biota orientalis . The primary targets of 15-MPA are neuronal cells, specifically rat cortical cells . It has been found to have a neuroprotective effect against staurosporine (STS)-induced neuronal apoptosis .
Mode of Action
15-MPA interacts with its targets by reducing the condensed nuclei and rise in intracellular calcium ([Ca2+]) that accompanies apoptosis induced by STS . It also protects the cellular activity of superoxide dismutase (SOD), an antioxidative enzyme reduced by STS insult . Furthermore, it significantly reduces the overproduction of reactive oxygen species and lipid peroxidation induced by STS .
Biochemical Pathways
15-MPA affects several biochemical pathways. It inhibits the expression of adipogenic genes dependent on peroxisome proliferator-activated receptor gamma (PPARγ) . It also induces significant changes in the expression of genes in the cell cycle pathway . Genes involved in growth arrest and DNA damage were up-regulated, whereas genes involved in cell cycle progression, DNA replication, and cell proliferation were down-regulated .
Result of Action
The result of 15-MPA’s action is the protection of neuronal cells from STS-induced apoptosis . This is achieved by preventing the increase in [Ca2+] and cellular oxidation caused by STS . It also reduces the condensed nuclei that accompany apoptosis induced by STS . In addition, 15-MPA inhibits STS-induced caspase-3/7 activation .
Action Environment
The action of 15-MPA can be influenced by environmental factors. It is known that terpenes, the class of compounds to which 15-MPA belongs, play a key role in the metabolic processes of a wide variety of animals, plants, and microorganisms where they are produced . They serve a variety of purposes in nature, including defense, signaling, and as key agents in metabolic processes .
Biochemische Analyse
Biochemical Properties
15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of 15-Methoxypinusolidic acid on microglial cells .
Cellular Effects
15-Methoxypinusolidic acid has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .
Molecular Mechanism
At the molecular level, 15-Methoxypinusolidic acid exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that 15-Methoxypinusolidic acid suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 15-Methoxypinusolidic acid in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .
Metabolic Pathways
It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prenylamine lactate can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with lactic acid. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of prenylamine lactate involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prenylaminlactat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Prenylaminlactat kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amin-Derivate zu bilden.
Substitution: Prenylaminlactat kann nukleophile Substitutionsreaktionen eingehen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Natriummethoxid werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Hydroxylierte Prenylamin-Derivate.
Reduktion: Amin-Derivate.
Substitution: Substituierte Prenylamin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Verapamil: Another calcium channel blocker used to treat cardiovascular diseases.
Diltiazem: A calcium channel blocker with similar therapeutic applications.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina .
Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .
Eigenschaften
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?
A1: 15-Methoxypinusolidic acid (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []
Q2: How does 15-Methoxypinusolidic acid exert its neuroprotective effects?
A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.
Q3: Has 15-Methoxypinusolidic acid been identified in other plant sources besides Biota orientalis?
A3: Yes, 15-Methoxypinusolidic acid has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.
Q4: Are there any studies investigating the potential of 15-Methoxypinusolidic acid for treating specific diseases?
A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []
Q5: What analytical techniques are used to identify and quantify 15-Methoxypinusolidic acid?
A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []
Q6: Are there any known interactions of 15-Methoxypinusolidic acid with biological systems beyond its target?
A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



